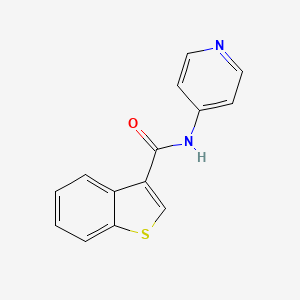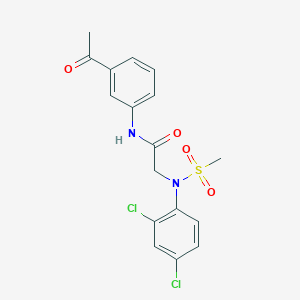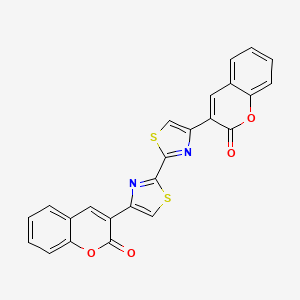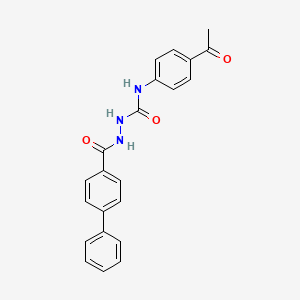![molecular formula C15H13F2NO4S B4681095 N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4681095.png)
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,5-difluorobenzenesulfonamide
Descripción general
Descripción
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,5-difluorobenzenesulfonamide, also known as SR9011, is a synthetic compound that belongs to the class of Rev-Erb agonists. It has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, cancer research, and metabolic disorders.
Mecanismo De Acción
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,5-difluorobenzenesulfonamide exerts its biological effects by binding to the Rev-Erb receptor, a nuclear receptor that regulates the expression of genes involved in various metabolic processes. Upon binding, this compound induces conformational changes in the receptor, leading to the activation of downstream signaling pathways that regulate various metabolic processes, including glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the regulation of glucose and lipid metabolism, the inhibition of inflammation, and the induction of apoptosis in cancer cells. These effects are mediated by the activation of the Rev-Erb receptor and downstream signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,5-difluorobenzenesulfonamide is its potential applications in drug discovery and cancer research. However, there are certain limitations associated with its use in lab experiments. For example, this compound is a synthetic compound that requires specialized equipment and expertise for its synthesis. Additionally, the mechanism of action of this compound is not fully understood, which limits its potential applications in certain fields.
Direcciones Futuras
Despite the limitations, N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,5-difluorobenzenesulfonamide has significant potential for future applications in various fields. Future research should focus on elucidating the mechanism of action of this compound and identifying novel therapeutic targets that can be targeted by this compound. Additionally, further studies are needed to explore the potential applications of this compound in other fields, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, cancer research, and metabolic disorders. Its mechanism of action involves the activation of the Rev-Erb receptor and downstream signaling pathways that regulate various metabolic processes. Despite its limitations, this compound has significant potential for future applications in various fields, and further research is needed to explore its full potential.
Aplicaciones Científicas De Investigación
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,5-difluorobenzenesulfonamide has been extensively studied for its potential applications in various fields, including drug discovery, cancer research, and metabolic disorders. In drug discovery, this compound has been shown to activate Rev-Erb, a nuclear receptor that regulates the expression of genes involved in various metabolic processes. This has led to the development of novel therapeutic agents that target metabolic disorders, such as diabetes and obesity.
In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This has led to the development of novel cancer therapeutics that target the Rev-Erb pathway.
Propiedades
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO4S/c1-9(10-2-5-13-14(6-10)22-8-21-13)18-23(19,20)15-7-11(16)3-4-12(15)17/h2-7,9,18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOPVAZAUODJFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NS(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4681022.png)
![3-{2-[2-(2-anilino-2-oxoethoxy)-5-bromobenzylidene]hydrazino}benzoic acid](/img/structure/B4681023.png)
![4-(2-chlorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4681029.png)

![3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B4681042.png)




![N-(3-bromo-4-methylphenyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B4681084.png)

![4-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]phenol](/img/structure/B4681089.png)
![2-(but-2-en-1-ylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4681102.png)
